

A Head-to-Head Examination of Ceramide NG and Other Barrier-Enhancing Ingredients

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Compound of Interest

Compound Name: Ceramide NG

Cat. No.: B014457

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of **Ceramide NG** against other common barrier-enhancing ingredients. The information presented is supported by experimental data to aid in formulation and development decisions.

Data Presentation: Quantitative Comparison of Barrier-Enhancing Ingredients

The following tables summarize key quantitative data from comparative studies on **Ceramide NG** and other barrier-enhancing ingredients. Due to the limited number of direct head-to-head studies on **Ceramide NG**, data for Ceramide NS, a closely related ceramide subclass to which **Ceramide NG** belongs, is used as a proxy where specified.

Parameter	Ceramide NS (proxy for NG)	Ceramide NP	Finding	Study Type
Water Permeability	Higher Permeability	Significantly Lower Permeability	Ceramide NP-containing membranes exhibited nearly half the water permeability of Ceramide NS-containing systems. [1] [2] [3] [4] [5]	Molecular Dynamics Simulation

Ingredient	Mechanism of Action	Primary Benefit	Onset of Action	Best For
Ceramides (general)	Reinforces the skin's natural lipid barrier, acting as the "mortar" between skin cells. [6] [7]	Long-term barrier repair and moisture retention. [6] [7]	Gradual improvement over 2-4 weeks.	Compromised skin barriers, dry, sensitive, and mature skin. [6]
Hyaluronic Acid	Acts as a humectant, attracting and holding up to 1,000 times its weight in water. [6]	Immediate skin hydration and plumping. [6]	Immediate plumping effect.	Dehydrated skin and fine lines. [6]
Petrolatum	Forms an occlusive layer on the skin's surface, preventing water loss.	Immediate reduction in transepidermal water loss (TEWL).	Immediate.	Severely dry and compromised skin requiring a protective barrier.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison of barrier-enhancing ingredients are provided below.

In Vitro Transepidermal Water Loss (TEWL) Measurement using Reconstructed Human Epidermis (RHE)

This protocol outlines the measurement of TEWL in an in vitro setting to assess the efficacy of topically applied substances on barrier function.

Objective: To quantify the rate of water vapor diffusion through a reconstructed human epidermis model following treatment with a test substance.

Materials:

- Reconstructed Human Epidermis (RHE) tissue inserts (e.g., EpiDerm™, SkinEthic™ RHE)[8][9][10]
- Culture medium appropriate for the RHE model
- Test substance (e.g., formulation containing **Ceramide NG**)
- Positive and negative control substances
- TEWL measurement device with a probe suitable for in vitro use (e.g., Tewameter®)[11]
- Franz diffusion cells or similar apparatus to hold the RHE inserts[9]
- Phosphate-buffered saline (PBS)
- Incubator maintained at 37°C and 5% CO₂

Procedure:

- RHE Culture and Equilibration: RHE tissues are cultured according to the manufacturer's instructions until fully differentiated. Prior to the experiment, tissues are equilibrated in a new

culture medium for at least one hour in the incubator.

- **Barrier Disruption (Optional):** To model a compromised barrier, the RHE can be subjected to a controlled chemical or physical challenge. For a chemical challenge, a solution of sodium dodecyl sulfate (SDS) can be applied to the epidermal surface for a defined period, followed by thorough rinsing with PBS.
- **Application of Test Substance:** A precise amount of the test substance is applied uniformly to the surface of the RHE. Control groups will have a placebo or a known barrier-enhancing agent applied.
- **Incubation:** The treated RHE tissues are incubated for a predetermined period (e.g., 2, 4, 6, 24 hours) under controlled temperature and humidity.
- **TEWL Measurement:**
 - The RHE insert is placed in a Franz diffusion cell.
 - The TEWL probe is placed directly on the surface of the RHE.
 - Measurements are recorded according to the instrument's guidelines, ensuring a stable reading is obtained.
 - Multiple readings are taken for each tissue sample to ensure accuracy.
- **Data Analysis:** The TEWL values (in g/m²/h) for the test substance group are compared to the control groups. A statistically significant decrease in TEWL indicates an improvement in barrier function.

Quantification of Stratum Corneum Ceramide Profile by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes the extraction and quantification of different ceramide species from the stratum corneum.

Objective: To determine the concentration of specific ceramides (e.g., **Ceramide NG**, NP, AP, EOP) in the stratum corneum after topical application of a product.

Materials:

- Tape stripping discs to collect stratum corneum samples
- Solvent for extraction (e.g., chloroform:methanol mixture)
- Internal standards (e.g., non-endogenous ceramide species)
- Liquid chromatography system coupled with a tandem mass spectrometer (LC-MS/MS)[[12](#)][[13](#)][[14](#)]
- Columns for liquid chromatography (e.g., reversed-phase C18)
- Nitrogen evaporator

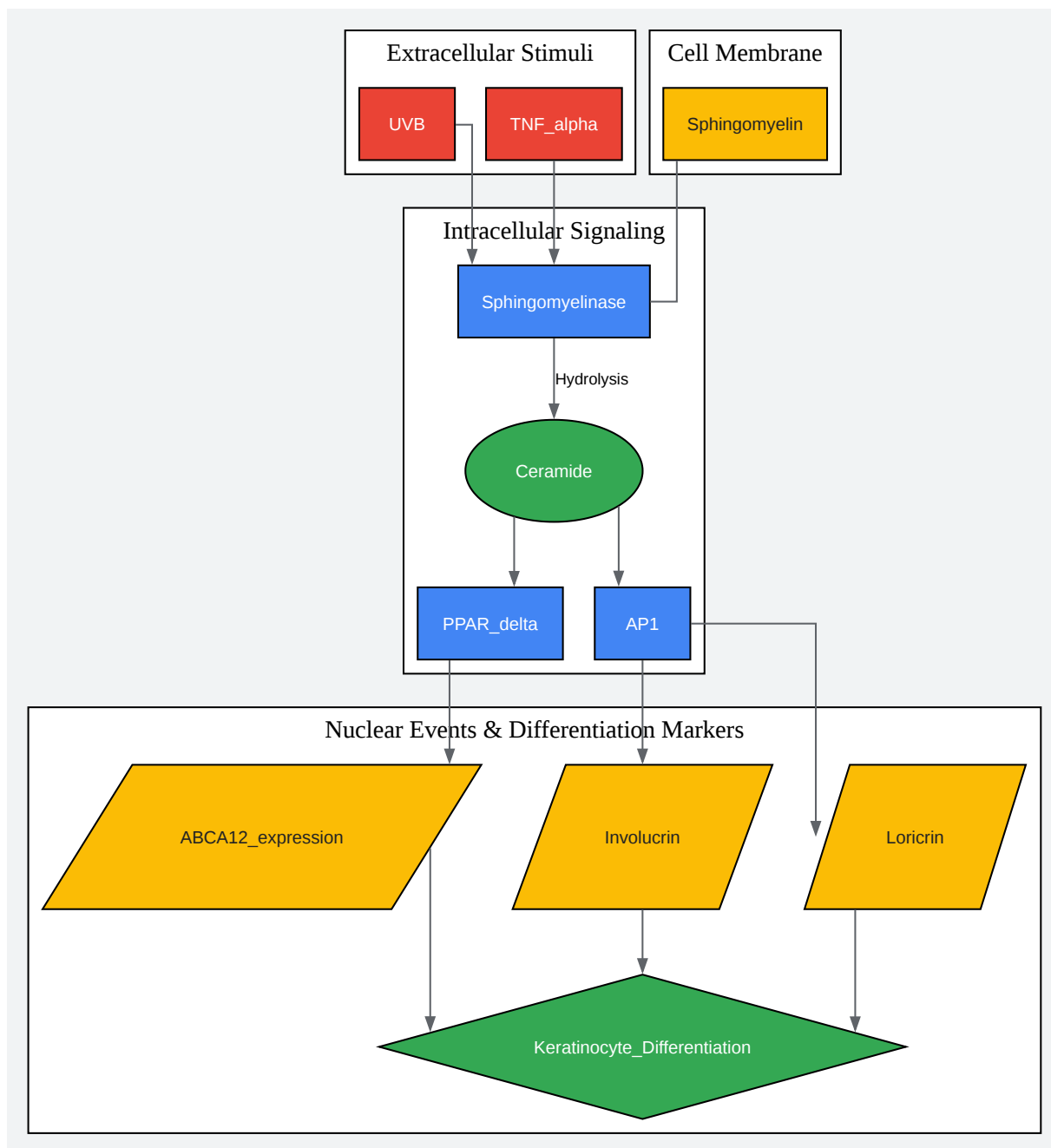
Procedure:

- Sample Collection: Stratum corneum is collected from the test area (either in vivo or from ex vivo skin) using a standardized tape stripping procedure. A consistent number of strips are taken from each site to ensure sampling of a similar depth of the stratum corneum.
- Lipid Extraction:
 - The tape strips are placed in a glass vial with the extraction solvent.
 - The mixture is sonicated and vortexed to ensure complete extraction of lipids from the tape.
 - The solvent is then transferred to a new vial, and the extraction process may be repeated to maximize yield.
- Sample Preparation:
 - The extracted lipid solution is evaporated to dryness under a stream of nitrogen.

- The dried lipid extract is reconstituted in a known volume of an appropriate solvent for LC-MS/MS analysis.
- Internal standards are added at this stage for accurate quantification.
- LC-MS/MS Analysis:
 - The reconstituted sample is injected into the LC-MS/MS system.
 - Ceramide species are separated based on their polarity and chain length by the liquid chromatography column.
 - The mass spectrometer is operated in a multiple reaction monitoring (MRM) mode to specifically detect and quantify each ceramide subclass based on its unique mass-to-charge ratio and fragmentation pattern.[\[13\]](#)[\[15\]](#)
- Data Analysis: The concentration of each ceramide species is calculated by comparing the peak area of the endogenous ceramide to the peak area of the known concentration of the internal standard. Results are typically expressed as ng or pmol of ceramide per μg of stratum corneum protein or per surface area of the skin.

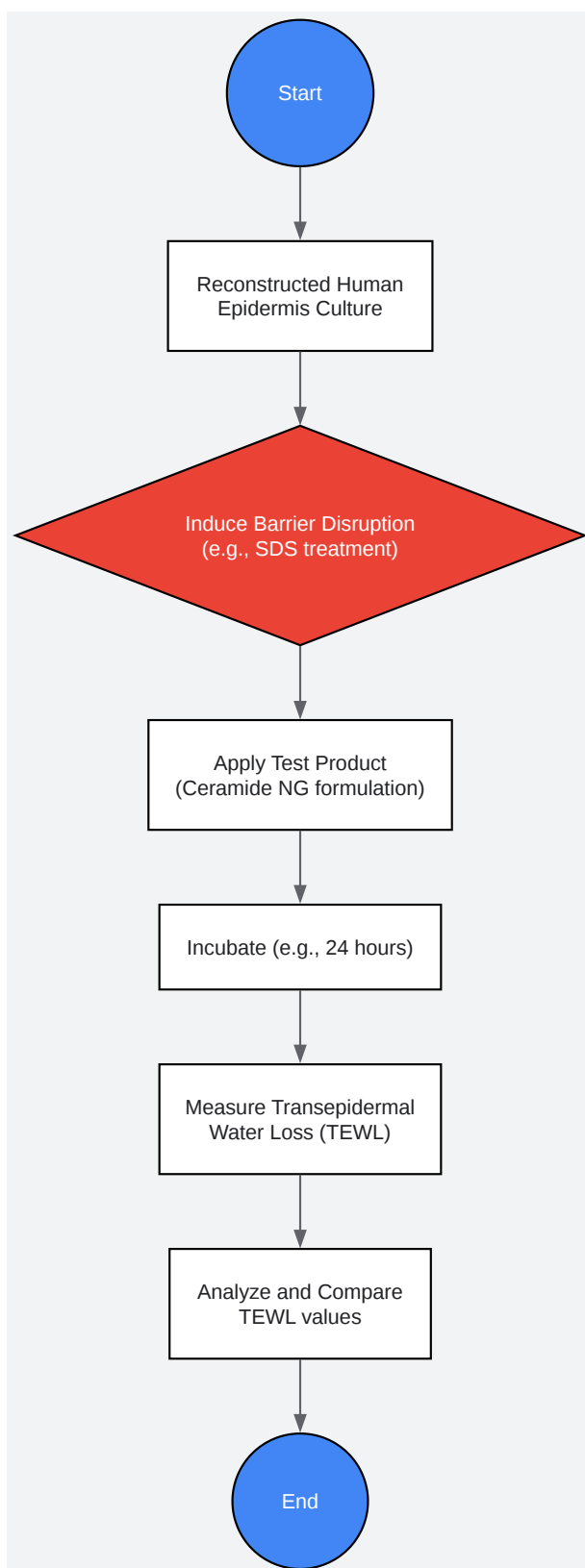
Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key biological pathways and experimental processes.



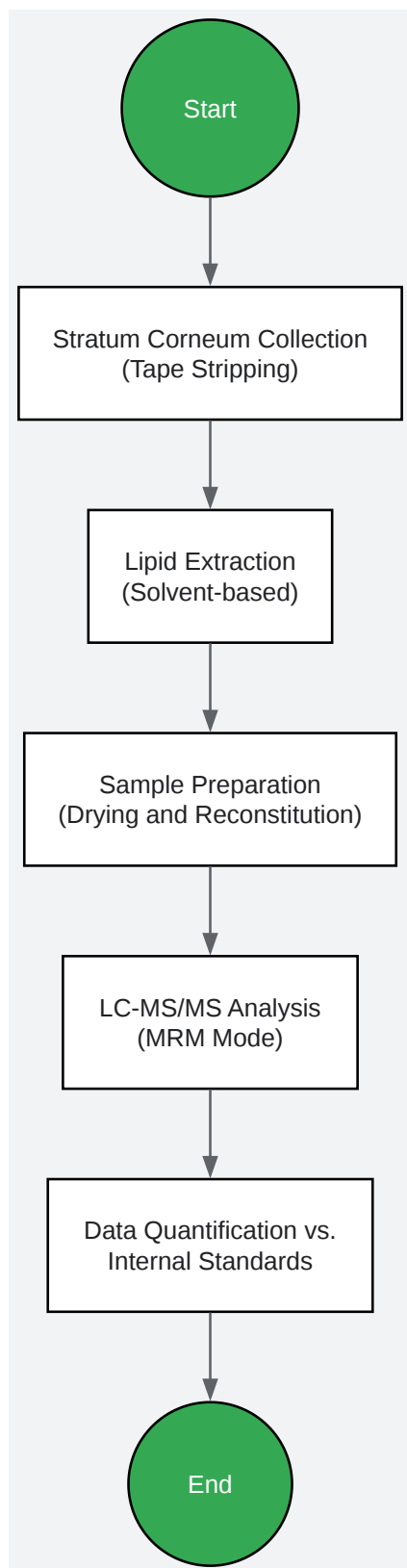
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Caption: Ceramide signaling cascade in keratinocyte differentiation.



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Caption: In Vitro TEWL measurement workflow.



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